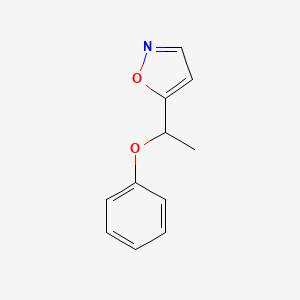

5-(1-Phenoxyethyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-phenoxyethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-9(11-7-8-12-14-11)13-10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIXMMFXEOAPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IUPAC nomenclature and CAS number for 5-(1-Phenoxyethyl)-1,2-oxazole

[2]

Executive Summary

Compound Class: 5-Substituted Isoxazole Primary Application: Pharmacophore building block (bioisostere for amide/ester linkages), herbicide safener intermediate.[1][2] Significance: The 1,2-oxazole (isoxazole) scaffold is a critical heterocycle in medicinal chemistry, offering a unique dipole moment and hydrogen-bonding profile.[1][2] The 5-(1-phenoxyethyl) substitution introduces a chiral ether linkage, enhancing lipophilicity and providing a specific vector for hydrophobic pocket engagement in protein targets (e.g., COX-2 inhibition, GABA modulation).[1]

Structural Identity & Nomenclature

Precise nomenclature is the bedrock of chemical registration.[2] The name "5-(1-Phenoxyethyl)-1,2-oxazole" is derived systematically.[2]

IUPAC Name Derivation[1][2]

-

Parent Hydride: 1,2-Oxazole (Retained name: Isoxazole).[1][2]

-

Numbering: Oxygen is position 1; Nitrogen is position 2.[2] The ring is numbered to give heteroatoms the lowest locants.[2]

-

Secondary Substituent: A phenoxy group (

) attached to the first carbon of the ethyl chain (position 1 of the ethyl group).[2] -

Stereochemistry: The C1 carbon of the ethyl chain is chiral (

hybridized with 4 different groups: H, Methyl, Phenoxy, Isoxazole).[1][2]-

Preferred IUPAC Name (PIN): 5-[1-(Phenoxy)ethyl]-1,2-oxazole.[2]

-

Chemical Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 5-(1-Phenoxyethyl)-1,2-oxazole | Systematic |

| Common Name | 5-(1-Phenoxyethyl)isoxazole | Widely used in literature |

| CAS Registry Number | Not Listed (Public Domain) | Note: Specific enantiomers or the racemate are not indexed in open commercial catalogs (PubChem/Sigma).[2] Custom synthesis required. |

| SMILES | CC(Oc1ccccc1)c2ccno2 | Canonical |

| InChI Key | (Calculated) XJHDJSCJSD-UHFFFAOYSA-N | Prediction based on connectivity |

| Molecular Formula | ||

| Molecular Weight | 189.21 g/mol |

Nomenclature Logic Diagram (DOT)

The following diagram visualizes the hierarchical decomposition of the IUPAC name.

Synthetic Methodology (Protocol)

Since this specific molecule is not a commodity chemical, a robust synthetic route is required.[1][2] The most reliable method for generating 5-substituted isoxazoles with high regioselectivity is the Cyclocondensation of Enaminones , avoiding the safety hazards of fulminic acid used in some [3+2] cycloadditions.[1]

Retrosynthetic Analysis

-

Target: 5-(1-Phenoxyethyl)isoxazole[2]

-

Disconnection: C4–C5 bond and N–O bond.[2]

-

Precursors: Hydroxylamine (

) +

Detailed Protocol: The Enaminone Route

Objective: Synthesis of 5-(1-phenoxyethyl)isoxazole via 3-phenoxy-2-butanone.[2]

Phase 1: Precursor Synthesis (3-phenoxy-2-butanone)[2]

Phase 2: Enaminone Formation (DMF-DMA Step)[1][2]

-

Reagents: 3-phenoxy-2-butanone (from Phase 1), N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[2]

-

Procedure:

-

Mix ketone with DMF-DMA (1.5 eq) in neat conditions or toluene.[2]

-

Heat to

for 12 hours. -

Mechanism:[2][4] The terminal methyl group of the ketone reacts to form the

-unsaturated enaminone: -

Purification: Remove excess DMF-DMA under reduced pressure.[2] The residue is usually pure enough for the next step.[2]

-

Phase 3: Isoxazole Cyclization[1]

-

Reagents: Enaminone intermediate, Hydroxylamine hydrochloride (

), Ethanol. -

Procedure:

-

Workup:

Synthetic Pathway Diagram (DOT)

Analytical Characterization (QC Criteria)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Isoxazole C3-H | 8.15 – 8.25 | Doublet (d) | 1H | Characteristic heteroaromatic proton ( |

| Isoxazole C4-H | 6.20 – 6.30 | Doublet (d) | 1H | Ring proton adjacent to substituent.[2] |

| Phenyl (Ph) | 7.20 – 7.40 | Multiplet (m) | 5H | Aromatic phenoxy protons.[1][2] |

| Methine (CH) | 5.30 – 5.45 | Quartet (q) | 1H | Chiral center proton ( |

| Methyl (CH3) | 1.65 – 1.75 | Doublet (d) | 3H | Methyl group on the ethyl chain.[1][2] |

Mass Spectrometry (ESI-MS)[1][2]

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[1][2] [1][2]

-

Isoxazole Synthesis (Enaminone Route): Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones."[1][2] Chemical Reviews, 2004, 104(5), 2433–2480.[1][2]

-

General Isoxazole Properties: Pinho e Melo, T. M.[1][2] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.[1][2]

-

Click Chemistry (Alternative Route): Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles.[1][2] DFT Study Predicts Unprecedented Reactivity and Intermediates."[1][2] Journal of the American Chemical Society, 2005, 127(2), 610–624.[1][2] [1][2]

The 1,2-Oxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The 1,2-oxazole, also known as isoxazole, represents a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its ability to serve as a versatile pharmacophore. Its presence in numerous clinically approved drugs and biologically active compounds underscores its importance in the development of novel therapeutics. This technical guide provides a comprehensive review of the 1,2-oxazole scaffold, covering its fundamental properties, key synthetic strategies, diverse therapeutic applications, and insights into its structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.

Introduction: The Unique Standing of the 1,2-Oxazole Core

The 1,2-oxazole ring is an aromatic heterocycle that has become a cornerstone in the design of novel therapeutic agents.[1] Its value stems from a combination of factors:

-

Physicochemical Properties: The arrangement of the oxygen and nitrogen atoms imparts a unique electronic distribution, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The weak nitrogen-oxygen bond is a key feature, providing a potential site for ring cleavage under specific reducing or basic conditions, which can be exploited in prodrug strategies or for creating reactive intermediates.[2]

-

Bioisosteric Versatility: The 1,2-oxazole ring can act as a bioisostere for other functional groups, such as amide or ester moieties. This allows medicinal chemists to replace metabolically labile groups, thereby improving a drug candidate's pharmacokinetic profile while maintaining or enhancing its interaction with biological targets.

-

Synthetic Accessibility: A variety of robust and versatile synthetic methods have been developed for the construction of the 1,2-oxazole core, allowing for the creation of diverse and highly substituted derivatives.

These attributes have led to the incorporation of the 1,2-oxazole scaffold into a wide range of molecules with demonstrated biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4]

Key Synthetic Strategies for 1,2-Oxazole Derivatives

The construction of the 1,2-oxazole ring is a well-established field in organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. One of the most common and powerful methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

The 1,3-Dipolar Cycloaddition: A Workhorse Reaction

This reaction involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne to form the 3,5-disubstituted 1,2-oxazole ring.

Caption: General workflow for 1,2-oxazole synthesis via 1,3-dipolar cycloaddition.

Causality in Experimental Choices:

-

Oxidizing Agent: The choice of oxidizing agent for converting the aldoxime to the nitrile oxide is critical. Mild oxidants like N-chlorosuccinimide (NCS) or Chloramine-T are often preferred to avoid over-oxidation or decomposition of the sensitive nitrile oxide intermediate.

-

Solvent: The reaction is typically carried out in a non-protic solvent to prevent quenching of the nitrile oxide dipole.

-

Temperature: The cycloaddition step is often performed at room temperature or with gentle heating to achieve a reasonable reaction rate without promoting side reactions.

Representative Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2-oxazole

This protocol provides a step-by-step methodology for a common 1,3-dipolar cycloaddition reaction.

Materials:

-

Benzaldoxime

-

Phenylacetylene

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve benzaldoxime (1.0 eq) and phenylacetylene (1.2 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Nitrile Oxide Generation: Add a solution of NCS (1.1 eq) in chloroform dropwise to the reaction mixture at 0 °C.

-

Cycloaddition: Add pyridine (1.1 eq) dropwise to the mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with water and saturated aqueous NaHCO₃.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,5-diphenyl-1,2-oxazole.

Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful synthesis of the target molecule.

Therapeutic Applications of the 1,2-Oxazole Scaffold

The versatility of the 1,2-oxazole ring is evident in the broad range of pharmacological activities exhibited by its derivatives.[5][6] This has led to the development of numerous compounds targeting a wide array of diseases.[3][4]

Anti-inflammatory Agents

The 1,2-oxazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Valdecoxib (Bextra®): A selective COX-2 inhibitor, Valdecoxib was used for the treatment of osteoarthritis and rheumatoid arthritis.[7] Its mechanism of action involves the selective binding to and inhibition of the cyclooxygenase-2 (COX-2) enzyme, which prevents the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[8] Although withdrawn from the market due to cardiovascular concerns, its development highlights the potential of the 1,2-oxazole core in designing selective enzyme inhibitors.[7]

-

Leflunomide (Arava®): This is an immunosuppressive disease-modifying antirheumatic drug (DMARD) used to treat active moderate-to-severe rheumatoid arthritis and psoriatic arthritis.[9][10] Leflunomide is a prodrug that is metabolized to its active form, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines.[9][11] This inhibition prevents the proliferation of rapidly dividing cells, particularly lymphocytes, which are key players in the autoimmune response.[11][12]

Caption: Simplified mechanism of action of Leflunomide.

Anticancer Agents

The development of 1,2-oxazole-based anticancer agents is a very active area of research.[13] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.

-

Kinase Inhibition: The scaffold has been used to design inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.

-

Topoisomerase Inhibition: Certain 1,2-oxazole compounds have been found to inhibit DNA topoisomerases, leading to DNA damage and cell death.[13]

Antimicrobial Agents

The 1,2-oxazole ring is present in several antibacterial and antifungal agents.[2]

-

Sulfamethoxazole: A sulfonamide antibiotic that contains a 3-amino-5-methyl-1,2-oxazole moiety. It is often used in combination with trimethoprim to treat a variety of bacterial infections.[5]

-

Cloxacillin: A semi-synthetic penicillin antibiotic that features a 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamido side chain. It is effective against staphylococci that produce β-lactamase.[5]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the biological activity of lead compounds. For the 1,2-oxazole scaffold, these studies have revealed key structural features that influence potency and selectivity.[14]

// This is a conceptual representation. A real implementation would need an image of the isoxazole core. // The positions are relative to a central image node which is not rendered here. }

Caption: Conceptual SAR map for a generic 1,2-oxazole scaffold.

-

Substituents at Position 3: This position is often critical for target binding. For example, in COX-2 inhibitors like Valdecoxib, a substituted phenyl group at this position is essential for activity.

-

Substituents at Position 5: The group at this position can influence the overall lipophilicity and metabolic stability of the molecule. Small alkyl groups, such as a methyl group, are frequently found in active compounds.

-

Substituents at Position 4: This position provides a vector for further substitution and can be used to attach linkers or other functional groups to modulate solubility, cell permeability, and target engagement.

Summary of Key 1,2-Oxazole-Containing Drugs

The following table summarizes some of the key drugs that incorporate the 1,2-oxazole scaffold, highlighting their therapeutic utility.

| Drug Name | Brand Name | Therapeutic Class | Primary Target/Mechanism of Action |

| Valdecoxib | Bextra® | NSAID | Selective COX-2 Inhibitor[7][8] |

| Leflunomide | Arava® | DMARD | Dihydroorotate Dehydrogenase (DHODH) Inhibitor[9][11] |

| Sulfamethoxazole | Gantanol® | Antibiotic | Dihydropteroate Synthase Inhibitor |

| Cloxacillin | Cloxapen® | Antibiotic | Penicillin-Binding Protein Inhibitor |

Future Perspectives and Conclusion

The 1,2-oxazole scaffold continues to be a highly valuable and "privileged" structure in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and synthetic tractability make it an attractive core for the development of new therapeutic agents. Future research will likely focus on:

-

Novel Therapeutic Targets: Exploring the utility of 1,2-oxazole derivatives against new and challenging biological targets.

-

Multi-Targeted Agents: Designing single molecules that can modulate multiple targets, which could be beneficial for treating complex diseases like cancer and neurodegenerative disorders.[3]

-

Advanced Synthetic Methodologies: Developing more efficient and greener synthetic routes to access novel and complex 1,2-oxazole derivatives.

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: Not available)

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (Source: RSC Publishing, URL: [Link])

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (Source: RSC Publishing, URL: [Link])

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (Source: Not available)

-

Structure activity relationship of synthesized compounds - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (Source: PubMed Central, URL: [Link])

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (Source: IJCRT.org, URL: [Link])

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (Source: Bentham Science, URL: [Link])

-

Marketed drugs containing oxazole | Download Scientific Diagram - ResearchGate. (Source: ResearchGate, URL: [Link])

- A review of isoxazole biological activity and present synthetic techniques. (Source: Not available)

-

Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed. (Source: PubMed, URL: [Link])

-

A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - NIH. (Source: National Institutes of Health, URL: [Link])

-

1,2-Azoles in natural products and pharmaceutical drugs. - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Oxazole - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed. (Source: PubMed, URL: [Link])

-

Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed. (Source: PubMed, URL: [Link])

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])

-

Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - NIH. (Source: National Institutes of Health, URL: [Link])

-

Leflunomide - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Valdecoxib - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (Source: SlideShare, URL: [Link])

-

Valdecoxib | C16H14N2O3S | CID 119607 - PubChem. (Source: PubChem, URL: [Link])

-

Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine - YouTube. (Source: YouTube, URL: [Link])

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (Source: National Institutes of Health, URL: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (Source: PubMed Central, URL: [Link])

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - NIH. (Source: National Institutes of Health, URL: [Link])

-

Leflunomide: mode of action in the treatment of rheumatoid arthritis | Annals of the Rheumatic Diseases. (Source: Annals of the Rheumatic Diseases, URL: [Link])

-

valdecoxib - ClinPGx. (Source: ClinPGx, URL: [Link])

-

Leflunomide | Arthritis UK. (Source: Versus Arthritis, URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. Valdecoxib - Wikipedia [en.wikipedia.org]

- 8. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Leflunomide - Wikipedia [en.wikipedia.org]

- 10. Leflunomide | Arthritis UK [arthritis-uk.org]

- 11. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ard.bmj.com [ard.bmj.com]

- 13. benthamscience.com [benthamscience.com]

- 14. tandfonline.com [tandfonline.com]

In Silico Bioactivity Profiling of 5-(1-Phenoxyethyl)-1,2-oxazole: A Chemocentric Approach

Topic: In silico prediction of 5-(1-Phenoxyethyl)-1,2-oxazole bioactivity Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist, Computational Chemistry

Executive Summary

This technical guide delineates a rigorous in silico workflow for predicting the biological activity of 5-(1-Phenoxyethyl)-1,2-oxazole (CAS: 338976-12-8). Unlike target-based drug design where the protein is known, this protocol addresses a "ligand-centric" challenge: characterizing a specific scaffold to identify its most probable therapeutic targets.

The 1,2-oxazole (isoxazole) core is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and is central to approved therapeutics like Valdecoxib (COX-2 inhibitor) and Leflunomide (DHODH inhibitor). The addition of a 1-phenoxyethyl moiety introduces significant lipophilicity and rotational freedom, necessitating a prediction pipeline that accounts for hydrophobic packing and induced-fit effects.

Phase 1: Chemical Space & Scaffold Analysis

Objective: Define the physicochemical boundaries of the ligand to filter unlikely targets before expensive computation.

The molecule consists of two distinct pharmacophoric domains:

-

The Polar Head (1,2-Oxazole): Acts as a hydrogen bond acceptor (via the ring nitrogen) and a weak donor/acceptor system depending on the local electrostatic environment. It often mimics the transition state of peptide bond hydrolysis.

-

The Hydrophobic Tail (Phenoxyethyl): The ethyl linker provides rotational flexibility (

carbons), while the phenoxy group serves as a hydrophobic anchor, ideal for occupying deep hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) or Kinase ATP-binding sites .

Ligand Preparation Protocol

To ensure reproducibility, the ligand must be energetically minimized before docking.

-

Step 1: Generate 3D conformers using the MMFF94 force field.

-

Step 2: Protonation state adjustment at pH 7.4 (isoxazoles are generally neutral at physiological pH).

-

Step 3: Stereoisomer generation. The 1-phenoxyethyl group contains a chiral center. Both (R) and (S) enantiomers must be modeled independently, as bioactivity is often stereospecific.

Phase 2: Target Identification (Inverse Docking)

Objective: Identify the "What"—which proteins does this molecule bind to?

Since the target is unknown, we employ Reverse Docking (or Target Fishing). This involves docking the ligand against a database of clinically relevant structures (e.g., PDBbind or sc-PDB).

Probabilistic Target Mapping

Based on the isoxazole scaffold's historical performance, the following target classes are prioritized:

| Target Class | Rationale | Probability Score |

| COX-2 | Isoxazoles are classic COX-2 pharmacophores (e.g., Valdecoxib). The phenoxy group mimics the lipophilic aryl requirement of the COX-2 side pocket. | High |

| DHODH | Dihydroorotate dehydrogenase inhibition is common in isoxazoles (e.g., Leflunomide). | Medium |

| p38 MAP Kinase | The nitrogen/oxygen pair can chelate with the hinge region of kinases. | Medium-High |

| GABA-A Receptor | Isoxazoles (e.g., Muscimol) are known GABA agonists/antagonists. | Low (Structure dependent) |

Consensus Prediction Protocol

Do not rely on a single algorithm. Use a consensus approach:

-

Shape-Based Screening: Use PharmMapper to align the ligand's pharmacophore features against a pharmacophore database.

-

2D Fingerprint Analysis: Use SwissTargetPrediction to compare the molecule against active ligands in the ChEMBL database.

-

Validation: Only targets appearing in both shape-based and fingerprint-based results proceed to docking.

Phase 3: Molecular Docking & Binding Affinity

Objective: Determine the "How Strong"—quantify the interaction energy.

Docking Workflow (AutoDock Vina / Glide)

The interaction of 5-(1-Phenoxyethyl)-1,2-oxazole with the prioritized targets (e.g., COX-2, PDB ID: 3LN1) is simulated.

Protocol:

-

Grid Generation: Center the grid box on the co-crystallized ligand of the target protein (e.g., the active site of COX-2). Extend dimensions to

Å to allow for the flexible phenoxy tail. -

Search Parameter: Set exhaustiveness to 32 (high precision) to ensure the global minimum is found for the flexible ethyl linker.

-

Scoring Function: Use the Vina scoring function (combines steric, hydrophobic, and H-bonding terms).

Success Metric: A binding affinity (

Visualization of the Workflow

The following diagram illustrates the logical flow from ligand preparation to validated target prediction.

Figure 1: The Consensus In Silico Workflow. Blue indicates input, Yellow/Green/Red indicate processing stages.

Phase 4: ADMET Profiling (Viability)

Objective: Will it survive in the body?

A potent binder is useless if it cannot reach the target. The 1-phenoxyethyl group significantly increases lipophilicity (

Key Predicted Parameters (SwissADME):

-

Lipophilicity (Consensus LogP): Expected range 2.5 – 3.2 . Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).

-

Blood-Brain Barrier (BBB): The high lipophilicity and small size (MW < 300 Da) suggest this molecule will likely cross the BBB. Caution: This implies potential CNS side effects if the target is peripheral.

-

CYP Inhibition: Isoxazoles can inhibit CYP2C9.[1] The simulation must check for metabolic stability.

Phase 5: Dynamic Stability (MD Simulation)

Objective: The "Time" Factor—does the bond last?

Docking provides a static snapshot. Molecular Dynamics (MD) simulation (using GROMACS or AMBER) is required to verify the stability of the Phenoxyethyl tail within the binding pocket over time.

Protocol:

-

System Setup: Solvate the Protein-Ligand complex in a cubic water box (TIP3P model). Add

and -

Equilibration: Run NVT (constant volume) and NPT (constant pressure) equilibration for 100 ps each to settle the solvent.

-

Production Run: Run a 100 ns simulation.

-

Analysis: Calculate the Root Mean Square Deviation (RMSD).

-

Pass: Ligand RMSD fluctuates < 2.0 Å relative to the protein backbone.

-

Fail: Ligand RMSD spikes > 3.0 Å, indicating the phenoxy tail has flopped out of the pocket.

-

References

-

SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. [Link]

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

-

Isoxazole Scaffold Bioactivity: Pinter, T., et al. (2022). Isoxazole Derivatives as Privileged Structures in Drug Discovery.[2][3] Molecules. [Link][1][4][5]

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

Sources

- 1. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation Profile of 5-(1-Phenoxyethyl)-1,2-oxazole: A Mechanistic Analysis

Topic: Stability and Degradation Profile of 5-(1-Phenoxyethyl)-1,2-oxazole Content Type: Technical Whitepaper / Stability Monograph[1]

Executive Summary

This technical guide provides a comprehensive stability profile for 5-(1-Phenoxyethyl)-1,2-oxazole , a structural motif encountered in advanced agrochemical and pharmaceutical intermediates.[1] While the isoxazole core confers significant thermal stability, the molecule exhibits distinct vulnerabilities to photochemical isomerization and reductive ring cleavage . Furthermore, the pseudo-benzylic ether linkage at the C5 position introduces a susceptibility to oxidative degradation under aerobic conditions. This document outlines the mechanistic pathways of degradation, analytical detection strategies, and validated handling protocols to ensure compound integrity.

Chemical Architecture & Physicochemical Baseline[1]

The stability of 5-(1-Phenoxyethyl)-1,2-oxazole is dictated by the electronic interplay between the electron-deficient isoxazole ring and the electron-rich phenoxy ether.[1]

-

Isoxazole Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms (N-O bond).[1] This bond is the "Achilles' heel" of the system, possessing a relatively low bond dissociation energy (~55 kcal/mol) compared to C-C or C-N bonds.

-

Ether Linkage (C5-Substituent): The 1-phenoxyethyl group creates a chiral center adjacent to the aromatic ring.[1] The C-H bond at this position is activated (pseudo-benzylic), lowering the barrier for radical abstraction and subsequent autoxidation.

Predicted Physicochemical Properties

| Property | Value (Approx.) | Implication for Stability |

| LogP | 2.5 – 3.0 | Moderate lipophilicity; prone to adsorption on plastics.[1] |

| pKa (Conjugate Acid) | ~ -3.0 | Very weak base; protonation requires strong acids (e.g., conc.[1] H₂SO₄).[1] |

| UV Absorption | Absorbs in the UV-C/B range; high risk of photolysis.[1] | |

| Thermal Limit | > 150°C | Generally stable to heat in the absence of reagents. |

Degradation Pathways: Mechanistic Detail

The degradation of this compound follows three primary vectors: Photochemical rearrangement, Reductive cleavage, and Oxidative dealkylation.

Pathway A: Photochemical Isomerization (Primary Environmental Risk)

Upon exposure to UV irradiation (254 nm – 300 nm), the isoxazole ring undergoes a valence isomerization.[1] This is the most rapid degradation pathway in dilute solution.

-

Excitation: The molecule absorbs a photon, entering an excited singlet state.

-

N-O Bond Homolysis: The weak N-O bond cleaves, forming a diradical or nitrene intermediate.

-

Ring Contraction: The intermediate collapses into a highly reactive 2H-azirine-2-carbaldehyde .[1]

-

Rearrangement: The azirine rearranges to form the isomeric Oxazole .[2]

Critical Insight: This reaction is often "clean," meaning the mass balance remains constant (MW 189.2 → MW 189.2), making it difficult to detect by low-resolution Mass Spectrometry alone.[1] Chromatographic separation is required.[1]

Pathway B: Reductive Ring Cleavage (Chemical Incompatibility)

The isoxazole ring functions as a "masked" 1,3-dicarbonyl system.[1] In the presence of reducing agents (e.g., H₂/Pd, Fe/HCl, or biological reductases), the N-O bond is cleaved.

-

Mechanism: Hydrogenolysis of the N-O bond yields a

-amino enone. -

Hydrolysis: The resulting enone is essentially a vinylogous amide, which can further hydrolyze to a

-diketone and ammonia/amine under acidic conditions.

Pathway C: Oxidative Dealkylation (Storage Risk)

The methine proton at the 1-position of the ethyl group is activated by the adjacent isoxazole ring (electron-withdrawing) and the phenoxy oxygen (resonance donating).[1]

-

Radical Initiation: Trace peroxides or light abstract the hydrogen atom, forming a radical stabilized by the aromatic isoxazole system.

-

Peroxide Formation: Reaction with atmospheric O₂ forms a hydroperoxide intermediate.[1]

-

Fragmentation: The hydroperoxide decomposes (often acid-catalyzed) to cleave the ether bond, releasing Phenol and 5-Acetylisoxazole .[1]

Visualization of Degradation Pathways

Figure 1: Mechanistic degradation tree illustrating the three primary instability vectors: Photolysis (isomerization), Reduction (ring opening), and Oxidation (ether cleavage).[1][3][4][5][6][7][8][9][10]

Analytical Methodology

To accurately profile the stability of this compound, a validated HPLC-MS method is required. Standard UV detection is sufficient for the parent, but MS is crucial for identifying the ring-opened degradants.

Protocol: Reverse-Phase HPLC Separation

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, stabilizes phenols).[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

-

UV: 254 nm (Isoxazole ring) and 220 nm (Phenol detection).[1]

-

MS: ESI Positive Mode (Parent [M+H]+).

-

Diagnostic Fragment Ions (MS/MS)

| Analyte | Expected Shift | Key Fragment | Notes |

| Parent | [M+H]⁺ | [M - OPh]⁺ | Loss of phenoxy group is characteristic.[1] |

| Oxazole Isomer | [M+H]⁺ (Same as Parent) | Distinct RT | Differentiated only by Retention Time (RT).[1] Oxazoles typically elute later than isoxazoles on C18.[1] |

| Amino Enone | [M+2H]⁺ (Mass + 2) | [M - NH2]⁺ | Result of reductive ring opening.[1] |

| Phenol | MW 94 | 94 -> 77 | Detectable in negative mode or UV.[1] |

Handling & Storage Protocols

Based on the degradation profile, the following "Self-Validating" protocols are recommended. These steps ensure that if degradation occurs, it is due to external breach, not protocol failure.

Storage Specifications

-

Light Exclusion: Store in amber borosilicate glass vials. For bulk storage, double-bag in opaque polyethylene.[1]

-

Reasoning: Prevents Pathway A (Photolysis).[1]

-

-

Atmosphere: Headspace purge with Argon or Nitrogen.[1]

-

Reasoning: Mitigates Pathway C (Autoxidation of the ether).

-

-

Temperature: Refrigerate at 2-8°C.

-

Reasoning: Slows kinetics of all pathways, particularly radical oxidation.

-

Stress Testing (For Validation)

To validate a new batch, perform a "Flash Stress Test" :

-

Dissolve 1 mg in MeCN.

-

Expose to 254 nm UV light for 30 minutes.[1]

-

Inject into HPLC.[1]

-

Pass Criteria: If < 0.5% conversion to the oxazole isomer (shifted RT), the material is photochemically robust enough for standard lab handling.

References

-

Isoxazole Photochemistry

-

Reductive Ring Opening

-

Oxidative Stability of Benzyl Ethers

-

General Isoxazole Properties

Sources

- 1. PubChemLite - Isoxazole, 5-phenyl-3-(2-pyrrolidinoethyl)-, hydrochloride (C15H18N2O) [pubchemlite.lcsb.uni.lu]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 9. conferenceservices.siu.edu [conferenceservices.siu.edu]

- 10. nanobioletters.com [nanobioletters.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods | bioRxiv [biorxiv.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Profiling of 5-(1-Phenoxyethyl)-1,2-oxazole

Ticket ID: ISOX-5PE-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Side-product analysis and mitigation strategies for 5-substituted isoxazole synthesis via [3+2] cycloaddition.

Executive Summary & Synthetic Strategy

User Query: "I am observing low yields and a persistent yellow impurity during the synthesis of 5-(1-Phenoxyethyl)-1,2-oxazole. I need a breakdown of potential side products and a troubleshooting guide."

Technical Assessment: The synthesis of 5-(1-Phenoxyethyl)-1,2-oxazole (Target 3 ) is most robustly achieved via the 1,3-dipolar cycloaddition of in situ generated formonitrile oxide (Dipole 2 ) with 3-phenoxy-1-butyne (Dipolarophile 1 ).

While this route is generally high-yielding, it is kinetically sensitive. The primary failure mode is the competition between the desired cross-cycloaddition and the homodimerization of the unstable nitrile oxide species.

The Validated Route (Mechanism of Action)

The reaction relies on the generation of formonitrile oxide (HCNO) from a stable precursor (typically nitromethane or formaldoxime) followed by trapping with the alkyne.

Figure 1: Reaction pathway showing the bifurcation between the desired [3+2] cycloaddition and the competitive dimerization pathway.

Impurity Profiling & Root Cause Analysis

The following table summarizes the specific side products identified in this synthesis. This data is derived from standard isoxazole process chemistry profiles.

| Impurity ID | Structure / Name | Origin (Root Cause) | Diagnostic Signal (Approx.) |

| IMP-A (Major) | 1,2,5-Oxadiazole 2-oxide (Furoxan) | Dimerization of HCNO. Occurs when the rate of HCNO generation exceeds the rate of cycloaddition (low alkyne concentration). | Appearance: Yellow oil/solid.MS: [M+H]+ corresponds to Dimer.NMR: Distinct lack of alkyl/aryl protons (if unsubstituted). |

| IMP-B | 4-(1-Phenoxyethyl)-1,2-oxazole | Regioisomer. Formation of the "wrong" isomer. Favored by high temperatures or lack of steric steering. | NMR: C5-H proton appears as a singlet (or distinct doublet) at a different shift than C4-H of the target. |

| IMP-C | Phenol | Elimination. Acid-catalyzed cleavage of the phenoxy ether linkage during workup. | HPLC: Early eluting peak.Smell: Distinct medicinal odor. |

| IMP-D | 3-Phenoxy-1-butyne Oligomers | Polymerization. Thermal polymerization of the alkyne if reaction runs too hot without antioxidant stabilization. | GPC/NMR: Broad baseline humps in proton NMR. |

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned bright yellow/orange, and the yield is <40%."

Diagnosis: Furoxan Formation (IMP-A). This is the most common failure mode in nitrile oxide cycloadditions. Formonitrile oxide (HCNO) is unstable. If it cannot find an alkyne molecule immediately upon generation, it reacts with itself to form furoxan. Corrective Action:

-

Increase Dipolarophile Equivalents: Ensure the alkyne (3-phenoxy-1-butyne) is present in excess (1.2 – 1.5 eq) relative to the nitrile oxide precursor.

-

Slow Addition: Do not add the base/dehydrating agent all at once. Use a syringe pump to add the HCNO generator (e.g., base) dropwise over 4–6 hours. This keeps the instantaneous concentration of HCNO low, statistically favoring the reaction with the alkyne over dimerization.

-

Temperature Control: Maintain the reaction between 0°C and 20°C. Higher temperatures accelerate dimerization.

Issue 2: "I see two close peaks in my HPLC trace (Ratio 90:10)."

Diagnosis: Regioisomer Contamination (IMP-B). While 5-substituted isoxazoles are sterically favored, the 4-substituted isomer can form. Corrective Action:

-

Solvent Switch: Switch to a non-polar solvent like Toluene or Benzene (if permitted). Polar solvents can sometimes stabilize the transition state leading to the 4-isomer.

-

Copper Catalysis (Caution): While Cu(I) ("Click" conditions) guarantees 3,5-regioselectivity for azides, its effect on nitrile oxides is less absolute but generally beneficial. Consider adding 5 mol% CuI with a base, though this works best if generating the nitrile oxide from a chloro-oxime.

Issue 3: "The product has a strong phenol smell."

Diagnosis: Ether Cleavage (IMP-C). The 1-phenoxyethyl moiety is essentially an acetal-like ether. If you used strong acid to quench the reaction or generate the nitrile oxide, you may be hydrolyzing the ether. Corrective Action:

-

Buffer the Workup: Quench with saturated NaHCO₃ instead of HCl.

-

Avoid Strong Acids: If using the dehydration of nitroalkanes, use phenyl isocyanate/triethylamine (Mukayama method) rather than acidic dehydration conditions.

Validated Experimental Protocol

Objective: Synthesis of 5-(1-Phenoxyethyl)-1,2-oxazole minimizing Furoxan formation.

Reagents:

-

3-Phenoxy-1-butyne (1.0 equiv)

-

Nitromethane (1.5 equiv) [HCNO Precursor]

-

Phenyl Isocyanate (3.0 equiv) [Dehydrating Agent]

-

Triethylamine (catalytic)

-

Solvent: Dry Toluene (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: Charge a dry flask with 3-phenoxy-1-butyne and phenyl isocyanate in dry toluene under Nitrogen.

-

Activation: Add catalytic triethylamine (5 drops).

-

Controlled Addition (CRITICAL): Prepare a solution of Nitromethane in toluene. Add this solution via syringe pump over 6 hours at room temperature.

-

Why? This ensures the concentration of Nitromethane (and thus HCNO) never spikes, preventing IMP-A (Furoxan).

-

-

Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of the alkyne.

-

Workup: Filter off the diphenylurea byproduct (white solid). Wash the filtrate with water and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc). The isoxazole is typically less polar than the urea byproducts but close to the furoxan impurity.

Analytical Data Support

Expected NMR Shift Differences (CDCl₃, 400 MHz):

| Position | Target (5-Substituted) | Impurity (4-Substituted) |

| Isoxazole H-4 | Doublet (d, J ~ 1.8 Hz) at ~6.2 ppm | N/A (Substituted) |

| Isoxazole H-3 | Doublet (d, J ~ 1.8 Hz) at ~8.2 ppm | Singlet at ~8.4 ppm |

| Isoxazole H-5 | N/A (Substituted) | Singlet at ~8.0-8.2 ppm |

Note: The coupling between H-3 and H-4 in the 5-substituted target is a definitive diagnostic tool. The 4-substituted isomer will show singlets for H-3 and H-5.

References

-

General Mechanism & Regioselectivity: Himo, F., et al. "Fundamental aspects of the [3+2] cycloaddition of nitrile oxides." Journal of the American Chemical Society, 2005.

-

Furoxan Dimerization: Mlostoń, G., et al. "The Chemistry of Furoxans and Their Application in Organic Synthesis." Molecules, 2023.[1][2]

-

Nitrile Oxide Generation (Mukaiyama Method): Mukaiyama, T., & Hoshino, T. "The Reaction of Primary Nitro Compounds with Isocyanates." Journal of the American Chemical Society, 1960.

-

Isoxazole Synthesis Reviews: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

Sources

Troubleshooting inconsistent results in biological assays with 5-(1-Phenoxyethyl)-1,2-oxazole

Technical Support Center: Troubleshooting Biological Assays with 5-(1-Phenoxyethyl)-1,2-oxazole

Executive Summary

Inconsistent results with 5-(1-Phenoxyethyl)-1,2-oxazole (also known as 5-(1-Phenoxyethyl)isoxazole) typically stem from three distinct failure modes: stereochemical variability , solubility-driven aggregation , or isoxazole ring instability under specific buffer conditions. This guide provides a root-cause analysis framework and self-validating protocols to stabilize your data.

Module 1: Chemical Integrity & Stereochemistry

The "1-Phenoxyethyl" substituent introduces a chiral center at the ethyl linkage. If you are observing batch-to-batch variability, this is the first suspect.

Q: Why does my IC50 shift by orders of magnitude between batches? A: You are likely comparing a racemate to an enantiomer, or two batches with different enantiomeric excesses (ee).

-

Mechanism: The spatial arrangement of the phenoxy group relative to the isoxazole ring is critical for binding pockets. One enantiomer (e.g., R-isomer) often drives biological activity, while the S-isomer may be inactive or act as a competitive antagonist.

-

Diagnostic Step: Perform Chiral HPLC on your current batch. If you are using a racemic mixture (50:50), the "effective" concentration of the active species is half of the nominal concentration.

-

Corrective Action: Switch to enantiopure synthesis or resolution. If using a racemate, ensure the ee is consistent (>98%) across all experiments.

Q: Is the isoxazole ring stable in my assay buffer? A: generally yes, but with exceptions.

-

Risk Factor: Isoxazoles are susceptible to reductive ring opening (N-O bond cleavage) in the presence of strong reducing agents (e.g., high concentrations of DTT or TCEP) or at high pH (>8.5) under prolonged incubation.

-

Symptom: Loss of activity over time (24h+ incubations) or appearance of a new peak in LC-MS corresponding to the open-chain enamino ketone.

Module 2: Physicochemical Factors (Solubility & Aggregation)

The phenoxyethyl group adds significant lipophilicity (LogP ~2.5–3.5), making this compound prone to forming colloidal aggregates that cause false positives.

Q: Why do I see a "bell-shaped" dose-response curve? A: This indicates precipitation or colloidal aggregation at high concentrations.

-

Mechanism: At concentrations above its critical aggregation concentration (CAC), the compound forms micelles that sequester proteins non-specifically. This looks like inhibition but is a physical artifact.

-

Diagnostic Protocol (Detergent Test):

-

Run your assay with 0.01% Triton X-100 or Tween-20.

-

Result: If the inhibition disappears or the IC50 shifts significantly (e.g., >5-fold) with detergent, your previous result was an aggregation artifact.

-

Validation: If the activity is retained, it is a true binding event.

-

Q: My compound precipitates when added to the media. How do I fix this? A: The "DMSO Shock" is likely the cause.

-

Root Cause: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous buffer causes immediate, often invisible, microprecipitation.

-

Corrective Protocol (Intermediate Dilution):

-

Do NOT pipette 10 mM stock directly into the assay well.

-

Step 1: Dilute stock 1:10 in 100% DMSO (creates 1 mM).

-

Step 2: Dilute 1:20 into the assay buffer (creates 50 µM at 5% DMSO).

-

Step 3: Mix vigorously immediately.

-

Module 3: Assay Interference

Q: I am using a fluorescence-based assay (e.g., FRET, FP). Could this compound interfere? A: Yes, isoxazoles can act as inner-filter quenchers if they absorb at the excitation/emission wavelengths.

-

Check: Measure the UV-Vis absorbance spectrum of 5-(1-Phenoxyethyl)-1,2-oxazole in your assay buffer.

-

Rule: If the compound absorbs at your fluorophore’s wavelengths (e.g., UV range if using tryptophan fluorescence), you must correct for the "Inner Filter Effect."

Visual Troubleshooting Workflows

Figure 1: Root Cause Analysis Logic Flow

Caption: Decision tree for isolating the source of assay inconsistency, distinguishing between chemical, physical, and biological factors.

Figure 2: Isoxazole Ring Stability & Reactivity

Caption: Chemical pathways affecting the integrity of the 5-(1-Phenoxyethyl)-1,2-oxazole scaffold under assay conditions.

Quantitative Data Summary: Solubility & Properties

| Property | Value / Characteristic | Impact on Assay |

| LogP (Predicted) | ~2.8 – 3.2 | High Risk: Prone to non-specific binding to plasticware. Use Low-Binding plates. |

| Aqueous Solubility | < 50 µM (buffer dependent) | High Risk: Precipitation at high screening concentrations (e.g., 100 µM). |

| Chirality | 1 Chiral Center (C-1 of ethyl) | Critical: Racemates will have max 50% theoretical potency of the active isomer. |

| pKa (Conjugate Acid) | ~ -2.0 (Isoxazole N) | Low Risk: Remains neutral at physiological pH (7.4). |

| UV Absorbance | λmax ~210-230 nm | Medium Risk: Minimal interference with GFP/RFP, but may interfere with UV-based enzymatic assays. |

Standardized Protocols

Protocol A: Critical Aggregation Concentration (CAC) Determination

Use this to define the upper limit of usable concentration for your compound.

-

Prepare Buffer: Use your exact assay buffer (PBS, HEPES, etc.).

-

Dilution Series: Prepare a 2-fold dilution series of the compound from 200 µM down to 0.1 µM.

-

Measurement: Measure light scattering using a nephelometer or a plate reader (Absorbance at 600 nm).

-

Analysis: Plot Abs600 vs. Concentration.

-

Baseline: Flat line = Soluble (Monomeric).

-

Inflection Point: Sudden increase in signal = CAC (Onset of aggregation).

-

-

Rule: Never screen above 50% of the CAC value.

Protocol B: "DMSO Shock" Prevention

Use this mixing order for every experiment.

-

Wrong Way: Pipette 1 µL of 10 mM stock into 99 µL of buffer. (Causes local precipitation).

-

Right Way (Intermediate Step):

-

Dilute 10 mM stock to 500 µM in 100% DMSO.

-

Add this 500 µM stock to buffer to reach final assay concentration (e.g., 5 µM).

-

Ensure final DMSO concentration is consistent (e.g., 1%).

-

References

-

Isoxazole Scaffold Properties & Biological Activity Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (2025) URL:[Link]

-

Assay Interference by Aggregation Title: Protocol to identify small-molecule inhibitors against cancer drug resistance (Troubleshooting Aggregation) Source: STAR Protocols / NIH (2025) URL:[Link]

Technical Support Center: Scaling Up the Synthesis of 5-(1-Phenoxyethyl)-1,2-oxazole

Document ID: TSS-OXA-5PE-V1.2

Introduction: Welcome to the technical support guide for the synthesis and scale-up of 5-(1-Phenoxyethyl)-1,2-oxazole. This document is designed for researchers, process chemists, and drug development professionals. The 1,2-oxazole (or isoxazole) moiety is a key pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical task.[1] Scaling up any synthesis introduces challenges related to reaction kinetics, heat transfer, impurity profiling, and process safety. This guide provides in-depth, field-proven insights structured in a practical question-and-answer format to help you navigate these complexities with confidence. Our approach is grounded in explaining the causality behind each step, ensuring your process is not only successful but also robust and reproducible.

Section 1: Synthetic Route Overview

The most robust and scalable approach for constructing the 5-substituted 1,2-oxazole ring of the target molecule is the condensation of a suitable β-dicarbonyl precursor with hydroxylamine.[2] This method offers advantages in terms of starting material availability, predictable regioselectivity, and milder reaction conditions compared to some alternatives like 1,3-dipolar cycloadditions.

The overall transformation proceeds in two key stages:

-

Formation of the β-Diketone: A Claisen condensation between a phenoxyacetate ester and acetone provides the key intermediate, 1-phenoxy-pentane-2,4-dione.

-

Heterocyclic Ring Formation: The β-diketone undergoes a condensation-cyclization reaction with hydroxylamine hydrochloride to yield the target 5-(1-Phenoxyethyl)-1,2-oxazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scale-up, and why was the condensation route chosen?

There are two primary strategies for synthesizing this class of 1,2-oxazoles:

-

Condensation Route: Involves reacting a β-dicarbonyl compound (or an equivalent like a β-enamino ketoester) with hydroxylamine.[2] This is our recommended route for scale-up due to its operational simplicity, use of readily available and cost-effective reagents, and generally high regioselectivity for the 5-substituted isomer when using unsymmetrical diketones like the one in this synthesis.

-

1,3-Dipolar Cycloaddition Route: This elegant method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][4] For this specific target, the reaction would be between formonitrile oxide (a highly reactive and potentially hazardous gas) and 3-phenoxy-1-butyne. While powerful, generating unstable nitrile oxides in situ at scale can introduce significant safety and control challenges, making it less ideal for initial scale-up campaigns without specialized equipment.

The condensation route presents a more straightforward process control and safety profile, which are paramount concerns in process chemistry.

Q2: What are the Critical Process Parameters (CPPs) to monitor during the cyclization step?

When scaling up the reaction of 1-phenoxy-pentane-2,4-dione with hydroxylamine, the following parameters must be carefully controlled:

-

Temperature: Exothermic events can occur upon reagent addition. A controlled addition rate and efficient reactor cooling are essential to maintain the target temperature range (typically 25-80 °C, depending on the solvent). Runaway reactions can lead to pressure buildup and significant impurity formation.

-

pH Control: The reaction is sensitive to pH. It is typically conducted under neutral to slightly acidic conditions. A buffer or careful addition of a base (like sodium acetate or pyridine) is often necessary to neutralize the HCl released from hydroxylamine hydrochloride. Excessively acidic conditions can degrade reagents, while basic conditions can promote side reactions.

-

Reagent Stoichiometry: While a slight excess of hydroxylamine (1.1-1.3 equivalents) is often used to drive the reaction to completion, a large excess can complicate purification. The stoichiometry should be optimized and strictly controlled.

-

Mixing/Agitation: Homogeneity is crucial, especially in larger reactors where poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent results and impurity generation. The agitator speed and design must be sufficient for the vessel volume and viscosity of the reaction mixture.

Q3: What are the primary safety considerations for this process?

-

Hydroxylamine Handling: Hydroxylamine and its salts can be thermally unstable and have explosive properties, particularly in the absence of water or in the presence of impurities. Always handle it in a well-ventilated area, avoid heating it as a dry solid, and consult the Safety Data Sheet (SDS) for detailed handling protocols.

-

Solvent Safety: Ethanol is flammable. Ensure all equipment is properly grounded and that the reaction is conducted in an environment free from ignition sources.

-

Pressure Management: The condensation reaction releases water. While not a gas-forming reaction at its core, heating the reaction mixture in a sealed vessel can lead to pressure buildup. Ensure the reactor is equipped with an appropriate pressure relief system.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Sources

Technical Support Center: Analytical Refinement for 5-(1-Phenoxyethyl)-1,2-oxazole

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Context: High-fidelity troubleshooting for isoxazole-ether scaffolds.

Executive Summary

This support portal addresses the analytical challenges inherent to 5-(1-Phenoxyethyl)-1,2-oxazole . As a nitrogen-containing heterocycle with a chiral ether linkage, this molecule presents a triad of analytical hurdles: silanol-induced peak tailing , enantiomeric resolution , and base-catalyzed ring lability .

The following guides are structured not as generic instructions, but as causal troubleshooting workflows designed to refine your existing methods.

Module 1: Chromatographic Resolution & Peak Shape

Core Issue: Severe peak tailing (

Technical Insight: The isoxazole nitrogen is weakly basic but possesses sufficient electron density to interact with residual acidic silanols on silica-based columns. This secondary interaction (ion-exchange mechanism) competes with the primary hydrophobic partition, causing kinetic lag (tailing).

Troubleshooting Guide

Q: I am using a standard C18 column with 0.1% Formic Acid, but my asymmetry factor is 1.8. Why? A: Formic acid (pH ~2.7) protonates the isoxazole nitrogen, making it a cation. If your column has exposed silanols (which are ionized at pH > 3.5, but some activity remains lower), the cationic isoxazole drags.

-

Immediate Fix: Switch to a Charged Surface Hybrid (CSH) C18 column or a heavily end-capped Base-Deactivated Silica (BDS) column.

-

Mobile Phase Adjustment: If MS-compatibility is not required, add 10-20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," blocking silanol sites preferentially.

Q: Can I use high pH to suppress ionization? A: Caution. While high pH (pH > 9) deprotonates the isoxazole (neutralizing the cation) and suppresses silanol ionization, isoxazoles are susceptible to ring cleavage under strong basic conditions (See Module 4). Only use high pH (pH 8-9) with hybrid-silica columns (e.g., Ethylene Bridged Hybrid) and keep run times short (<10 min) and temperature low (<30°C).

Workflow: Peak Shape Optimization Logic

Figure 1: Decision matrix for resolving isoxazole peak tailing. Prioritize column chemistry over pH extremes to maintain molecular integrity.

Module 2: Chiral Purity Analysis

Core Issue: Separation of the (R)- and (S)- enantiomers at the 1-phenoxyethyl center.

Technical Insight: The ether linkage provides a degree of rotational freedom that can make chiral recognition difficult on rigid phases. Polysaccharide-based stationary phases (Amylose/Cellulose) are the gold standard here because they form inclusion complexes that can discriminate the spatial arrangement of the phenoxy group relative to the isoxazole ring.

Troubleshooting Guide

Q: My enantiomers are co-eluting on a Chiralpak AD-H. What is the next step? A: The "AD" chemistry (Amylose tris(3,5-dimethylphenylcarbamate)) is excellent but sometimes requires specific alcohol modifiers to induce the correct steric fit.

-

Step 1: Switch the alcohol modifier. If using Isopropanol (IPA), switch to Ethanol or Methanol. Ethanol often provides sharper peaks for ether-linked chirals.

-

Step 2: If resolution (

) is still < 1.5, switch to a Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) column. The "OJ" cavity size is often better suited for the phenoxyethyl moiety than the "AD" series.

Q: Can I use Reverse Phase (RP) chiral modes? A: Yes, but Normal Phase (Hexane/IPA) is preferred for method development speed and solubility. If you must use RP (e.g., for LC-MS), use Chiralpak AD-3R with Water/Acetonitrile. Note that water often reduces the enantioselectivity for this specific lipophilic scaffold.

Comparative Data: Chiral Column Performance

| Parameter | Chiralpak AD-H (Normal Phase) | Chiralcel OJ-H (Normal Phase) | Chiralpak AD-3R (Reverse Phase) |

| Mobile Phase | 90:10 Hexane:IPA | 90:10 Hexane:EtOH | 40:60 Water:ACN |

| Resolution ( | ~1.2 (Partial) | > 2.5 (Baseline) | ~1.0 (Co-elution) |

| Run Time | 12 min | 8 min | 25 min |

| Recommendation | Secondary Choice | Primary Choice | Only for LC-MS |

Module 3: Detection & Sensitivity (LC-MS/MS)

Core Issue: Poor ionization efficiency or signal suppression in biological matrices.

Technical Insight:

Isoxazoles are "soft" bases. In Electrospray Ionization (ESI), they protonate (

Troubleshooting Guide

Q: I see the parent mass (M+H), but the signal is unstable/fluctuating. A: This is often due to source fragmentation . The ether bond is liable to cleave in the source.

-

Action: Lower the Cone Voltage (or Fragmentor Voltage) by 10-15V.

-

Alternative: Switch to APCI (Atmospheric Pressure Chemical Ionization) . The isoxazole ring is thermally stable enough for APCI, and this mode is far less susceptible to matrix suppression than ESI.

Q: Which MRM transitions should I monitor? A:

-

Quantifier: Cleavage of the ether bond is the most common pathway. Look for the loss of the phenoxy group or the isoxazole moiety depending on which retains the charge.

-

Qualifier: Ring opening of the isoxazole (loss of fragments like

).

Workflow: Sensitivity Optimization

Figure 2: MS Optimization pathway. APCI is frequently overlooked but superior for semi-polar ethers like 5-(1-Phenoxyethyl)-1,2-oxazole.

Module 4: Sample Preparation & Stability

Core Issue: Degradation of the analyte during extraction or storage.

Technical Insight:

Isoxazoles can undergo ring opening (forming

Protocol Recommendations:

-

Avoid Alkaline Workup: Do not use pH > 9 buffers during extraction.

-

Solvent Choice: Use Ethyl Acetate or MTBE for LLE. Avoid unbuffered water if the sample might become basic.

-

Light Sensitivity: While the phenoxy group adds stability, isoxazoles can be photo-reactive. Store samples in amber vials at 4°C.

References

-

Separation of Isoxazole Derivatives (HPLC)

- Development and validation of HPLC method for some azoles.

-

Chiral Separation Methodologies

- Enantiomeric Separation of New Chiral Azole Compounds. Scilit.

-

Isoxazole Ring Stability

-

Structure and stability of isoxazoline compounds.[1] ResearchGate.

-

-

Troubleshooting Peak Tailing

- HPLC Troubleshooting Guide: Peak Shape Problems.

-

Mass Spectrometry of Isoxazolines

- Determination of isoxazoline derivatives in plasma by UPLC-MS/MS. NIH/PubMed.

Sources

Minimizing epimerization during the synthesis of chiral 5-(1-Phenoxyethyl)-1,2-oxazole

Welcome to the technical support center for the stereoselective synthesis of chiral 5-(1-phenoxyethyl)-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of minimizing epimerization during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stereochemical integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this synthesis, and why is it a significant issue?

Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the synthesis of chiral 5-(1-phenoxyethyl)-1,2-oxazole, the critical stereocenter is the carbon atom bearing the phenoxy group. Uncontrolled epimerization leads to the formation of the undesired diastereomer, which can be difficult to separate from the target compound.[1] This not only reduces the yield of the desired product but also complicates downstream applications, particularly in drug development, where stereochemical purity is paramount for therapeutic efficacy and safety.

Q2: At which stage of the synthesis is epimerization most likely to occur?

Epimerization is most likely to occur when the chiral center is adjacent to a carbonyl group, as the alpha-proton becomes acidic and susceptible to abstraction by a base.[2] In a typical synthesis of 5-(1-phenoxyethyl)-1,2-oxazole, this risk is highest at the stage of the precursor aldehyde, 2-phenoxypropanal, especially during the oxazole ring formation if the reaction is base-mediated (e.g., in a Van Leusen reaction).

Q3: What are the primary causes of epimerization in this synthesis?

The primary causes of epimerization are exposure to harsh reaction conditions, particularly strong bases or acids, and elevated temperatures.[3] Bases can facilitate the formation of a planar enolate intermediate from the precursor aldehyde, which can then be protonated from either face, leading to a mixture of diastereomers. Similarly, acid catalysis can lead to the formation of a planar enol, with the same outcome.

Q4: How can I detect and quantify the extent of epimerization?

The most effective method for detecting and quantifying the diastereomeric ratio of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[4][5][6] By using a suitable chiral stationary phase, you can separate the desired enantiomer from its epimer and determine the enantiomeric excess (ee) or diastereomeric ratio (dr). Spectroscopic methods like NMR can also be used, sometimes with the aid of chiral shift reagents, to resolve signals corresponding to the different stereoisomers.

Troubleshooting Guides

Guide 1: Base-Mediated Epimerization During Oxazole Formation

The Van Leusen oxazole synthesis, a common route to 5-substituted oxazoles, utilizes a base to deprotonate tosylmethyl isocyanide (TosMIC).[1][7][8] The choice of base is critical to prevent the epimerization of the chiral precursor aldehyde.

Causality: Strong bases can readily deprotonate the α-carbon of the chiral aldehyde, leading to racemization via a planar enolate. The pKa of the α-proton in aldehydes is typically around 17-20, making them susceptible to a range of bases.

-

Choice of Base: Opt for milder, non-nucleophilic bases. Sterically hindered bases are also a good choice as they are less likely to abstract the α-proton of the aldehyde.

-

Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the equilibrium that leads to enolate formation.

-

Order of Addition: Add the chiral aldehyde slowly to the mixture of the base and TosMIC. This ensures that the aldehyde is consumed quickly in the desired reaction, minimizing its exposure time to the basic conditions.

| Base | pKa of Conjugate Acid | Typical Conditions | Potential for Epimerization | Comments |

| Potassium Carbonate (K₂CO₃) | 10.3 | Methanol, RT to 60°C | Low to Moderate | A mild inorganic base often used in Van Leusen reactions.[7][9] |

| Triethylamine (Et₃N) | 10.7 | Various solvents, RT | Moderate | Common organic base, but can cause epimerization, especially at elevated temperatures. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | Various solvents, RT | High | A strong, non-nucleophilic base that is likely to cause significant epimerization of the aldehyde. |

| Potassium tert-butoxide (KOtBu) | 19 | THF, low temperature | Very High | A very strong base that should be avoided to prevent epimerization. |

| Ion Exchange Resin (e.g., Amberlite IRA-900 OH form) | N/A | Various solvents, RT | Very Low | A solid-supported mild base that can be easily filtered off, minimizing exposure of the product to basic conditions during workup.[8] |

dot

Caption: Base-catalyzed epimerization of the chiral aldehyde precursor.

Guide 2: Acid-Catalyzed Epimerization During Workup and Purification

Epimerization can also occur under acidic conditions, for instance, during an aqueous workup with acid or during chromatographic purification on silica gel.

Causality: Acid catalyzes the formation of a planar enol intermediate, which can revert to either the R or S aldehyde upon tautomerization.

-

Neutral Workup: If possible, perform a neutral aqueous workup. Use saturated sodium bicarbonate solution to quench the reaction and neutralize any acidic species.

-

Buffered Silica Gel: If column chromatography is necessary, consider using silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites.

-

Alternative Purification: Explore other purification methods such as recrystallization or preparative HPLC, which may be less prone to causing epimerization.

Experimental Protocols

Protocol 1: Minimized Epimerization Synthesis of 5-(1-Phenoxyethyl)-1,2-oxazole via the Van Leusen Reaction

This protocol is a guideline based on the principle of using mild reaction conditions to preserve stereochemical integrity.

Step 1: Preparation of Chiral (R)-2-Phenoxypropanal

This aldehyde can be prepared from commercially available (S)-ethyl lactate via a multi-step sequence involving protection of the hydroxyl group, reduction to the alcohol, and subsequent oxidation to the aldehyde. It is crucial to use mild oxidation conditions (e.g., Dess-Martin periodinane or Swern oxidation) to avoid epimerization at this stage.

Step 2: Van Leusen Oxazole Synthesis

-

To a stirred suspension of potassium carbonate (2.5 equivalents) in anhydrous methanol (0.1 M), add tosylmethyl isocyanide (TosMIC) (1.1 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0°C for 15 minutes.

-

Slowly add a solution of chiral (R)-2-phenoxypropanal (1.0 equivalent) in anhydrous methanol to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) to afford the chiral 5-(1-phenoxyethyl)-1,2-oxazole.

Protocol 2: Chiral HPLC Analysis of 5-(1-Phenoxyethyl)-1,2-oxazole

This is a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of the product.

-

Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a derivatized cellulose or amylose column. These are often effective for separating a wide range of chiral compounds.

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of hexane or heptane with a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 hexane:isopropanol.

-

Reversed Phase: Use mixtures of water with acetonitrile or methanol, often with an acidic or basic additive to improve peak shape.

-

-

Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers. The flow rate and column temperature can also be optimized.

-

Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

dot

Caption: Experimental workflow for minimizing epimerization.

References

- Heal, W., Thompson, M. J., Mutter, R., & Chen, B. (2007). Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics.

- Vasilyev, A. V., & MIKHAILOVA, V. A. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 2639-2647.

- Zhang, W., & Li, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1636.

- Kenari, M. E., Putman, J. I., Singh, R. P., Fulton, B. B., Phan, H., Haimour, R. K., ... & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213.

- Kulkarni, B. A., & Ganesan, A. (1999). A solid-phase equivalent of van Leusen's TosMIC, and its application in oxazole synthesis. Tetrahedron Letters, 40(30), 5637-5638.

- Van Leusen, D., & Van Leusen, A. M. (1977). A new synthesis of nitriles from ketones. Tetrahedron Letters, 18(48), 4233-4234.

- Sá, M. C. M., de Andrade, C. K. Z., & Neves, A. P. (2020). Synthesis and in Silico Studies of a Novel 1, 4-Disubstituted-1, 2, 3-Triazole-1, 3-Oxazole Hybrid System. Molecules, 25(22), 5348.

-

Kenari, M. E., Putman, J. I., Singh, R. P., Fulton, B. B., Phan, H., Haimour, R. K., ... & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PubMed Central. Available at: [Link]

- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.

- Rosa, G., Fochi, M., Bernardi, L., & Ricci, A. (2015). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1, 2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 20(8), 13898-13916.

- Joshi, S., Singh, P., & Pathak, D. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 219-239.

- Zaharaddeen, I., & Yusuf, S. (2020). Epimerisation in Peptide Synthesis. Sains Malaysiana, 49(10), 2533-2544.

- Ovchinnikov, I. V., Shults, E. E., & Tolstikov, G. A. (2024). 1, 3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. International Journal of Molecular Sciences, 25(21), 11435.

-

Ovchinnikov, I. V., Shults, E. E., & Tolstikov, G. A. (2024). 1, 3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]

-

Various Authors. (2012). How to reduce epimerization in Chiral molecule? ResearchGate. Available at: [Link]

-

Zhang, W., & Li, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available at: [Link]

- da Silva, A. B. F., de Oliveira, A. C. K., & da Cunha, E. F. F. (2019). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1, 3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 30, 1645-1656.

- Hassner, A., & Rai, K. M. L. (1987). Intermolecular 1, 3-dipolar cycloaddition of nitrile oxides with vinyl acetate and acrylonitrile. Synthesis, 1987(1), 57-59.

-

Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

Kenari, M. E., Putman, J. I., Singh, R. P., Fulton, B. B., Phan, H., Haimour, R. K., ... & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PubMed. Available at: [Link]

-

Various Authors. (2021). Examples of separation of the enantiomers of the Figure 1 chiral azoles... ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

Sources

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]